molecular formula C9H6FN3O2 B1446891 1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1292369-51-7

1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1446891
CAS No.: 1292369-51-7
M. Wt: 207.16 g/mol
InChI Key: ZZRGWKUNFQGVSY-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable entity in various scientific and industrial applications.

Scientific Research Applications

1-(3-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, such as its anticancer properties . Additionally, more research could be done to fully elucidate its synthesis, structure, and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluorobenzonitrile with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with formic acid to yield the desired triazole derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. The fluorophenyl group enhances the compound’s binding affinity to biological targets, leading to its potential therapeutic effects .

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
  • 1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
  • 1-(3-Bromophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Uniqueness: 1-(3-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its halogenated counterparts .

Properties

IUPAC Name

1-(3-fluorophenyl)-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-6-2-1-3-7(4-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRGWKUNFQGVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This intermediate was prepared from 3-fluorophenylboronic acid and methyl 1,2,4-triazole-3-carboxylate in two steps according to the preparation of 1-(3-chloro-phenyl)-1H-[1,2,4]-triazole-3-carboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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